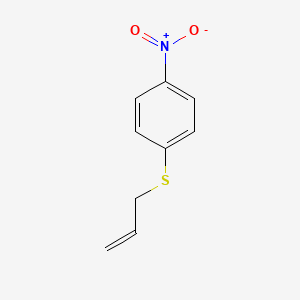
1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H9NO2S. This compound features a nitro group (-NO2) and a prop-2-en-1-ylsulfanyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(prop-2-en-1-ylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition: The prop-2-en-1-ylsulfanyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Concentrated nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Addition: Electrophiles like halogens or acids.
Major Products:
Reduction: 1-Amino-4-(prop-2-en-1-ylsulfanyl)benzene.
Substitution: Various substituted nitrobenzenes depending on the electrophile used.
Scientific Research Applications
1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-nitro-4-(prop-2-en-1-ylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The prop-2-en-1-ylsulfanyl group can also participate in binding interactions with proteins and other macromolecules.
Comparison with Similar Compounds
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with an oxygen atom instead of a sulfur atom.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Another similar compound with a different substituent on the benzene ring.
Uniqueness: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene is unique due to the presence of both a nitro group and a prop-2-en-1-ylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
32894-70-5 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-nitro-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C9H9NO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 |
InChI Key |
FLJSVIDOYCOBBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)

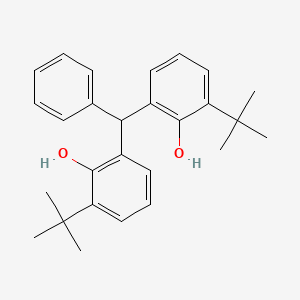
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
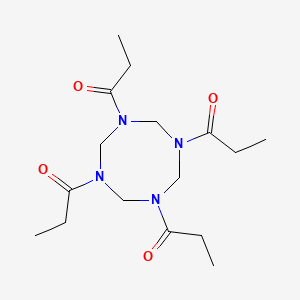
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
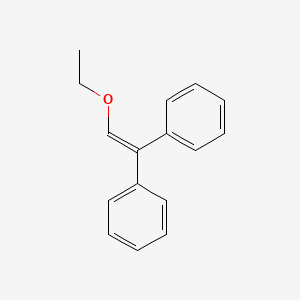
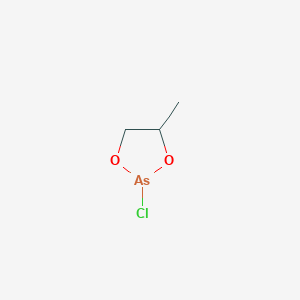
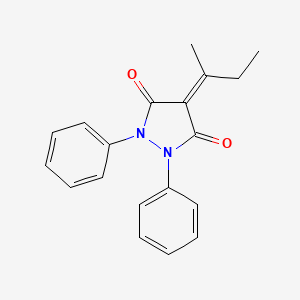
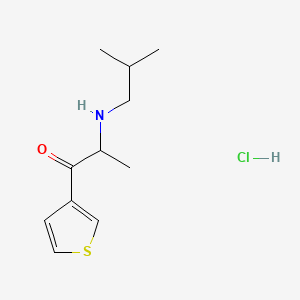
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
